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Compound of Interest

Compound Name: Dhfr-IN-2

CAS No.: 331942-46-2

Cat. No.: B12411553

Get Quote

For researchers, scientists, and drug development professionals, this guide offers a

comparative analysis of the binding kinetics of Dhfr-IN-2 against other prominent Dihydrofolate

Reductase (DHFR) inhibitors. This document provides a summary of available quantitative

data, detailed experimental methodologies for key assays, and visualizations of relevant

biological pathways and experimental workflows.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, making

it a well-established target for various therapeutic agents, including antibacterial and anticancer

drugs. Understanding the binding kinetics of novel inhibitors is paramount for developing more

effective and selective therapeutics. This guide focuses on Dhfr-IN-2, a potent and

uncompetitive inhibitor of Mycobacterium tuberculosis DHFR (MtDHFR), and places its activity

in the context of well-characterized DHFR inhibitors such as methotrexate and trimethoprim.

Quantitative Comparison of DHFR Inhibitor Binding
Parameters
The following table summarizes key binding parameters for Dhfr-IN-2 and other selected

DHFR inhibitors. It is important to note that direct comparison of binding kinetics (k_on, k_off)
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for Dhfr-IN-2 is limited by the currently available data, which primarily reports the half-maximal

inhibitory concentration (IC50).

Inhibitor
Target
DHFR

Inhibitio
n Type

IC50
(µM)

K_d
(nM)

K_i (nM)
k_on
(M⁻¹s⁻¹)

k_off
(s⁻¹)

Dhfr-IN-2

M.

tuberculo

sis

Uncompe

titive
7[1] - - - -

Methotre

xate
Human

Competiti

ve, Slow-

binding

- 9.5[2] 0.0034
1.0 x

10⁸[3]
0.0155[2]

Trimetho

prim
E. coli

Competiti

ve
- - 4-5[4]

0.4 x

10⁸[3]
15[3]

AMPQD E. coli

Competiti

ve, Slow-

onset,

Tight-

binding

- - 7.42 - -

PQD E. coli
Competiti

ve

3.09

(human)
- - - -

Note: Data for different inhibitors are often determined using various experimental conditions

and against DHFR from different species, which can influence the absolute values. The

absence of a value is denoted by "-".

Signaling Pathway and Inhibition Mechanism
DHFR plays a vital role in the synthesis of tetrahydrofolate (THF), an essential cofactor for the

synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA

synthesis and repair, leading to cell death. The following diagram illustrates the folate

metabolism pathway and the points of inhibition by DHFR inhibitors.
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Caption: Folate metabolism pathway and DHFR inhibition.

Competitive inhibitors like methotrexate and trimethoprim bind to the active site of DHFR,

preventing the binding of the natural substrate, dihydrofolate. In contrast, an uncompetitive

inhibitor like Dhfr-IN-2 binds to the enzyme-substrate complex, in this case, the DHFR-DHF-

NADPH ternary complex. This distinct mechanism of action can offer advantages in certain

therapeutic contexts.

Experimental Protocols
The determination of inhibitor binding kinetics involves a variety of biophysical and biochemical

assays. Below are generalized protocols for common methods used to characterize DHFR

inhibitors.

Dihydrofolate Reductase Activity Assay
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This assay measures the enzymatic activity of DHFR by monitoring the decrease in

absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

Purified DHFR enzyme

Dihydrofolate (DHF) solution

NADPH solution

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

Test inhibitor (e.g., Dhfr-IN-2)

UV-Vis Spectrophotometer

Procedure:

Prepare a reaction mixture in a cuvette containing assay buffer, a known concentration of

NADPH, and the desired concentration of the inhibitor.

Initiate the reaction by adding a specific concentration of DHF.

Immediately monitor the decrease in absorbance at 340 nm over time.

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and

plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Stopped-Flow Kinetics for Association and Dissociation
Rate Determination
Stopped-flow spectroscopy allows for the measurement of rapid kinetic events, such as the

binding and release of an inhibitor from the enzyme.

Materials:
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Purified DHFR enzyme

Inhibitor solution

NADPH solution

Stopped-flow instrument with fluorescence detection

Procedure for Association Rate (k_on):

Load one syringe of the stopped-flow instrument with a solution of DHFR and NADPH.

Load the second syringe with a solution of the inhibitor at various concentrations.

Rapidly mix the two solutions and monitor the change in a spectroscopic signal (e.g., intrinsic

tryptophan fluorescence or fluorescence of a labeled inhibitor) over time.

Fit the resulting kinetic traces to an appropriate binding model to determine the observed

rate constant (k_obs).

Plot k_obs against the inhibitor concentration. The slope of this line represents the

association rate constant (k_on).

Procedure for Dissociation Rate (k_off):

Pre-incubate DHFR with a saturating concentration of the inhibitor to form the enzyme-

inhibitor complex.

Load one syringe with the pre-formed complex.

Load the second syringe with a high concentration of a competitive inhibitor (a "trap") or by

dilution.

Rapidly mix the solutions and monitor the signal change as the inhibitor dissociates from the

enzyme.

Fit the kinetic trace to a single exponential decay function to determine the dissociation rate

constant (k_off).
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Experimental Workflow for Inhibitor
Characterization
The following diagram outlines a typical workflow for the characterization of a novel DHFR

inhibitor.
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Caption: Workflow for DHFR inhibitor characterization.
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Conclusion
Dhfr-IN-2 presents an interesting profile as an uncompetitive inhibitor of MtDHFR, a crucial

target for tuberculosis therapy. While its reported IC50 of 7 µM indicates potent activity, a full

understanding of its therapeutic potential requires a more detailed characterization of its

binding kinetics, including the determination of its association and dissociation rates. The

experimental protocols and comparative data provided in this guide offer a framework for such

investigations. Further studies to elucidate the precise kinetic parameters of Dhfr-IN-2 will be

invaluable for the rational design of next-generation antitubercular agents targeting DHFR.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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